

The Prodrug ETX1317 Sodium (ETX0282): A Technical Deep Dive into its Oral Bioavailability

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Compound of Interest

Compound Name: ETX1317 sodium

Cat. No.: B1192677

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Executive Summary

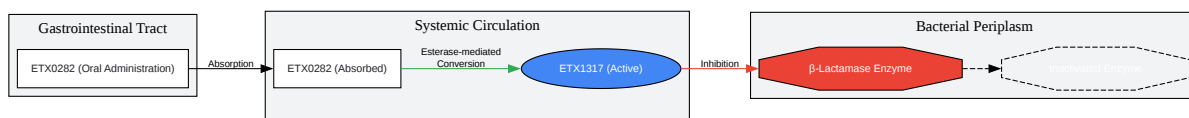
ETX1317 is a novel, broad-spectrum inhibitor of class A, C, and D serine β -lactamases. To overcome its poor oral absorption, a prodrug strategy was employed, leading to the development of ETX0282, the sodium salt of an isopropyl ester derivative of ETX1317. This technical guide provides an in-depth analysis of the preclinical data supporting the oral bioavailability of ETX0282, its conversion to the active moiety ETX1317, and the experimental methodologies employed in these critical studies. The information presented herein is crucial for understanding the potential of ETX0282 as a viable oral therapeutic agent in combination with β -lactam antibiotics for the treatment of multidrug-resistant bacterial infections.

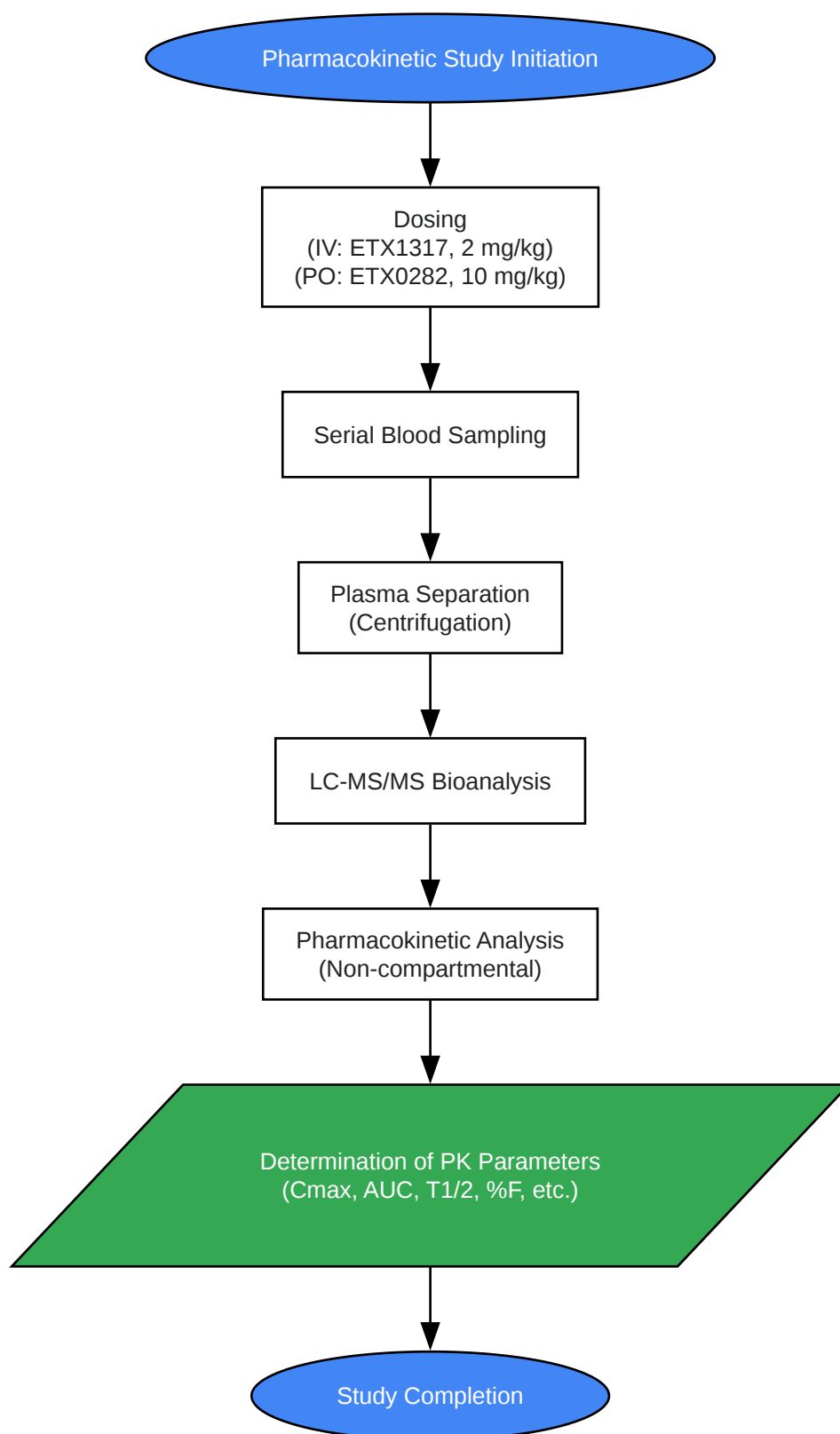
Introduction

The rising threat of antibiotic resistance necessitates the development of new therapeutic strategies. β -lactamase inhibitors (BLIs) play a pivotal role in restoring the efficacy of β -lactam antibiotics against resistant bacteria. ETX1317 is a potent diazabicyclooctane (DBO) BLI, but its inherent polarity limits its oral bioavailability. The prodrug ETX0282 was designed to enhance oral absorption, allowing for systemic delivery of the active ETX1317 molecule.^{[1][2][3]} This document collates and examines the key preclinical pharmacokinetic data that underpin the oral utility of ETX0282.

Mechanism of Action and Prodrug Conversion

ETX0282 is an orally administered prodrug that is readily absorbed from the gastrointestinal tract. Following absorption, it undergoes rapid and efficient conversion to the active β -lactamase inhibitor, ETX1317, primarily through the action of esterases in the liver and plasma. [4] The active ETX1317 then acts as a potent inhibitor of a wide range of serine β -lactamases, thereby protecting co-administered β -lactam antibiotics from enzymatic degradation by resistant bacteria.





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References

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- 4. Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β -Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
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